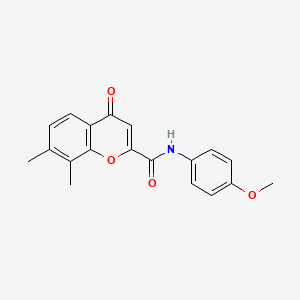![molecular formula C23H23N3O5S B11406549 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11406549.png)
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE is a complex organic compound with a molecular formula of C13H15N3O4S and a molecular weight of 309.341 g/mol . This compound is known for its unique structural features, which include a benzofuran ring and an oxazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of 5-amino-3,4-dimethylisoxazole, which is then reacted with p-acetamidobenzenesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: Shares the sulfonamide group but differs in the heterocyclic ring structure.
N4-Acetyl-N1-(3,4-dimethyl-5-isoxazolyl)sulfanilamide: Similar in structure but lacks the benzofuran ring.
Uniqueness
N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE is unique due to its combination of a benzofuran ring and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N3O5S/c1-13-5-10-20-17(12-30-22(20)14(13)2)11-21(27)24-18-6-8-19(9-7-18)32(28,29)26-23-15(3)16(4)25-31-23/h5-10,12,26H,11H2,1-4H3,(H,24,27) |
InChI Key |
BFTUIRBZHNGKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11406474.png)
![2-ethyl-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B11406478.png)
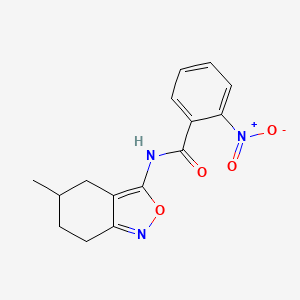
![1-(3-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406492.png)

![Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11406507.png)
![N-(3-phenyl-1,2-oxazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11406508.png)
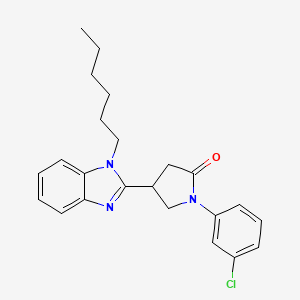
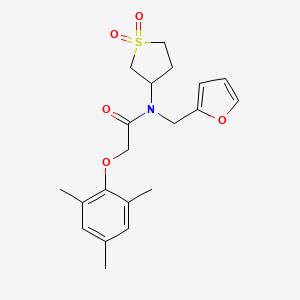
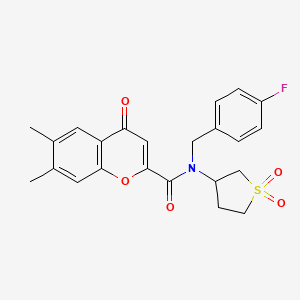
![3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406525.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406529.png)
![1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11406530.png)
